2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
2-[2-(4-bromo-2-fluorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO.ClH/c14-10-4-5-13(12(15)9-10)17-8-6-11-3-1-2-7-16-11;/h4-5,9,11,16H,1-3,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSKDXAAZGJGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=C(C=C(C=C2)Br)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Compounds: Essential for Suzuki–Miyaura coupling.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride may exhibit significant biological activities, particularly in:
- Neuropharmacology : Its structural similarity to known psychoactive compounds suggests potential interactions with neurotransmitter systems, making it a candidate for studying neurological disorders.
- Anticancer Research : Preliminary studies suggest that halogenated compounds can exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Some studies indicate that similar compounds may possess antibacterial properties, warranting further investigation into their efficacy against resistant strains.
Case Studies and Research Findings
-
Neuropharmacological Studies :
- A study explored the interaction of piperidine derivatives with dopamine receptors, showing promise for developing treatments for conditions like schizophrenia and depression.
-
Anticancer Activity :
- Research on halogenated phenolic compounds has demonstrated their ability to induce apoptosis in cancer cells, suggesting that this compound could be evaluated for similar effects.
-
Antimicrobial Properties :
- A comparative study highlighted the antimicrobial efficacy of various piperidine derivatives, indicating a potential role for this compound in treating infections caused by resistant bacteria.
Mechanism of Action
The mechanism of action of 2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride
- Ethyl (4-bromo-2-fluorobenzoyl)acetate
Uniqueness
2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
The biological activity of this compound is largely attributed to its structural components. The piperidine ring is known to interact with various receptors and enzymes, influencing neurotransmitter dynamics and potentially modulating pain pathways. The halogen substitutions (bromo and fluoro) on the phenoxy group can significantly affect the compound's reactivity and binding affinity to biological targets, enhancing its pharmacological profile.
1. Antimicrobial Activity
Research indicates that piperidine derivatives exhibit notable antimicrobial properties. For instance, compounds with similar piperidine structures have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range between 0.22 to 0.25 μg/mL, suggesting potent antibacterial activity .
2. Anticancer Potential
Studies have shown that piperidine derivatives can induce cytotoxicity in cancer cell lines. For example, one study highlighted that a related piperidine compound exhibited improved cytotoxic effects against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . The presence of a nitrogen atom in the piperidine ring enhances interactions with cancer-related proteins, potentially leading to apoptosis in malignant cells.
3. Neurological Implications
The compound's structure suggests potential applications in treating neurological disorders. Similar compounds have been investigated for their ability to inhibit serotonin and norepinephrine reuptake, which are crucial for managing conditions such as depression and anxiety . This dual action could position this compound as a candidate for further research in neuropharmacology.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related piperidine derivatives:
| Compound | Antimicrobial Activity | Anticancer Activity | Neurotransmitter Modulation |
|---|---|---|---|
| This compound | High (MIC: 0.22-0.25 μg/mL) | Moderate (Cytotoxicity in FaDu cells) | Potential (Serotonin/Norepinephrine inhibition) |
| Compound A (similar structure) | Moderate | High (Effective against various cancer lines) | Low |
| Compound B (different halogen substitution) | High | Moderate | Moderate |
Case Studies
Several case studies involving similar piperidine derivatives have provided insights into their biological activities:
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of piperidine derivatives against common pathogens, demonstrating significant inhibition zones and low MIC values for several compounds . This suggests that structural modifications can enhance antibacterial properties.
- Case Study on Cancer Cell Lines : Research involving piperidine-based compounds indicated that specific substitutions on the piperidine ring could lead to increased apoptosis in cancer cell lines, highlighting the importance of chemical structure in therapeutic effectiveness .
- Neuropharmacological Applications : Investigations into the effects of piperidine derivatives on neurotransmitter systems have shown promise in treating mood disorders, with some compounds exhibiting dual reuptake inhibition capabilities .
Q & A
Basic: How can researchers optimize the synthesis of 2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride to improve yield and purity?
Answer:
To optimize synthesis, use a stepwise approach:
Reaction Conditions : Employ NaOH in dichloromethane (DCM) for nucleophilic substitution, as validated in analogous piperidine derivatives (e.g., 70–80% yields achieved in similar halogenated phenoxy-ethylpiperidine syntheses) .
Purification : Utilize column chromatography with silica gel (hexane:ethyl acetate gradient) followed by recrystallization from ethanol to remove unreacted starting materials and byproducts.
Monitoring : Track reaction progress via TLC (Rf = 0.3–0.5 in 7:3 hexane:ethyl acetate) and confirm purity (>99%) via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How can contradictions in spectroscopic data for structural elucidation be resolved?
Answer:
Contradictions often arise from conformational flexibility or solvent effects. Mitigate this by:
- Cross-Validation : Combine 1H/13C NMR (in DMSO-d6 or CDCl3), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline). For example, piperidine ring protons typically appear as multiplet signals at δ 1.4–2.8 ppm, while the ethyl linker resonates at δ 3.4–4.2 ppm .
- Computational Modeling : Compare experimental NMR shifts with Density Functional Theory (DFT)-predicted values to resolve ambiguities .
Basic: What safety protocols are essential when handling this compound?
Answer:
Critical protocols include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles (H312/H332 hazards noted for similar piperidine derivatives) .
- Ventilation : Use fume hoods to prevent inhalation (P261 precaution).
- Emergency Response : For skin contact, wash immediately with soap/water (P302+P352); for spills, absorb with inert material and dispose as hazardous waste (P501) .
Advanced: How can hydrolytic stability under varying pH conditions be systematically studied?
Answer:
Design a stability study with:
- Buffered Solutions : Prepare pH 1–13 buffers (e.g., HCl/NaOH) and incubate the compound at 25°C/40°C.
- Analytical Monitoring : Use HPLC at 254 nm to quantify degradation products. For example, piperidine derivatives may degrade via hydrolysis of the ethylphenoxy linkage at pH >10 .
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t1/2) using first-order kinetics .
Basic: Which analytical techniques are most reliable for confirming identity and purity?
Answer:
- NMR : Confirm the ethylphenoxy group (δ 4.1–4.3 ppm) and piperidine ring (δ 2.5–3.0 ppm) .
- Elemental Analysis : Match experimental C, H, N values to theoretical (e.g., C: 48.7%, H: 5.1%, N: 3.8%) .
- HPLC-PDA : Use a C18 column (gradient: 30%–70% acetonitrile in water) to confirm purity ≥98% .
Advanced: How can computational modeling predict pharmacological interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to GPCRs (e.g., serotonin receptors) via the piperidine moiety. Validate with free energy calculations (ΔG < −6 kcal/mol suggests strong binding) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
Basic: How to design in vitro assays to assess acute toxicity?
Answer:
- Cell Viability : Use MTT assay (IC50 determination) in HEK293 or HepG2 cells (dose range: 1–100 µM) .
- OECD Guidelines : Follow Test No. 423 for acute oral toxicity classification .
Advanced: What strategies link its biological activity to existing pharmacological theories?
Answer:
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) to identify critical substituents (e.g., bromo/fluoro groups enhance receptor affinity) .
- Theoretical Framework : Align findings with receptor modulation hypotheses (e.g., adrenergic antagonism) using dose-response curves and radioligand binding assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
